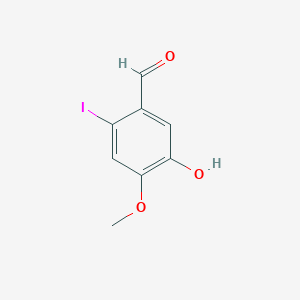
5-Hydroxy-2-iodo-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-iodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, iodo, and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-iodo-4-methoxybenzaldehyde typically involves the iodination of 5-Hydroxy-4-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite, which facilitates the formation of the iodo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-iodo-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Hydroxy-2-iodo-4-methoxybenzoic acid.
Reduction: 5-Hydroxy-2-iodo-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-iodo-4-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-iodo-4-methoxybenzaldehyde: The compound itself.
4-Hydroxy-2-iodo-5-methoxybenzaldehyde: A positional isomer with similar functional groups.
5-Iodovanillin: Another iodo-substituted benzaldehyde with a methoxy group.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups. The presence of both hydroxyl and methoxy groups on the aromatic ring, along with the iodo substituent, provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
69048-73-3 |
|---|---|
Molecular Formula |
C8H7IO3 |
Molecular Weight |
278.04 g/mol |
IUPAC Name |
5-hydroxy-2-iodo-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7IO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 |
InChI Key |
APPXRZUFMHRGGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















